Y-29794

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Y-29794 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l'introduction de groupes fonctionnels nécessaires à son activité biologique. La voie de synthèse implique généralement l'utilisation de solvants organiques et de réactifs dans des conditions de température et de pression contrôlées. Des détails spécifiques sur la voie de synthèse exacte et les conditions de réaction sont propriétaires et ne sont pas divulgués au public .

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Cela comprendrait l'utilisation de réacteurs automatisés, de systèmes de purification et de mesures de contrôle qualité pour maintenir la cohérence et la conformité aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions

Y-29794 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les conditions de réaction impliquent généralement des températures, des pressions et des niveaux de pH contrôlés pour assurer les transformations chimiques souhaitées .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant this compound dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de réduction peuvent produire des dérivés réduits .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé d'outil pour étudier l'inhibition de la prolyl oligopeptidase et ses effets sur diverses voies biochimiques

Biologie : Investigated for its potential neuroprotective effects in models of neurodegenerative diseases

Industrie : Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques ciblant la prolyl oligopeptidase

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement et de manière covalente la prolyl oligopeptidase. Cette enzyme est impliquée dans le clivage de petits peptides du côté C-terminal des résidus de proline. En inhibant cette enzyme, this compound perturbe diverses voies biochimiques, y compris la voie IRS1-AKT-mTORC1, qui est impliquée dans la survie et la prolifération cellulaires. Cette inhibition conduit à une réduction de la prolifération cellulaire et à une augmentation de la mort cellulaire dans les cellules cancéreuses .

Applications De Recherche Scientifique

Y-29794 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of prolyl oligopeptidase and its effects on various biochemical pathways

Biology: Investigated for its potential neuroprotective effects in models of neurodegenerative diseases

Industry: Utilized in the development of new drugs and therapeutic strategies targeting prolyl oligopeptidase

Mécanisme D'action

Y-29794 exerts its effects by selectively and covalently inhibiting prolyl oligopeptidase. This enzyme is involved in the cleavage of short peptides on the C-terminal side of proline residues. By inhibiting this enzyme, this compound disrupts various biochemical pathways, including the IRS1-AKT-mTORC1 pathway, which is involved in cell survival and proliferation. This inhibition leads to reduced cell proliferation and increased cell death in cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Z-Pyroglutamyl-prolinal : Un autre inhibiteur puissant de la prolyl oligopeptidase avec des constantes d'inhibition subnanomolaires.

Z-Pro-prolinal : Comme le Z-Pyroglutamyl-prolinal, ce composé inhibe également la prolyl oligopeptidase avec une grande puissance.

SUAM-14748 : Un dérivé de proline d'acide gras qui inhibe la prolyl oligopeptidase.

Unicité de Y-29794

This compound est unique en raison de sa capacité à pénétrer la barrière hémato-encéphalique et de son inhibition durable de la prolyl oligopeptidase. Cela le rend particulièrement précieux pour la recherche sur les maladies neurodégénératives et le cancer .

Propriétés

IUPAC Name |

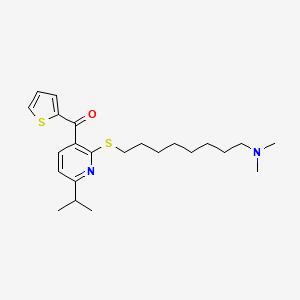

[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2OS2/c1-18(2)20-14-13-19(22(26)21-12-11-17-27-21)23(24-20)28-16-10-8-6-5-7-9-15-25(3)4/h11-14,17-18H,5-10,15-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGHKJDWBDSFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00926317 | |

| Record name | [2-{[8-(Dimethylamino)octyl]sulfanyl}-6-(propan-2-yl)pyridin-3-yl](thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129184-48-1 | |

| Record name | Y 29794 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129184481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-{[8-(Dimethylamino)octyl]sulfanyl}-6-(propan-2-yl)pyridin-3-yl](thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.